(2S)-2-methyl-3-(4-methylphenyl)propanoic acid
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Overview
Description
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid. This reaction is usually carried out in the presence of a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Known for its role in neurotransmission.
(2S)-3-amino-2-(4-methylphenyl)propanoic acid: Studied for its potential in pharmaceutical synthesis.
2-(4-methylsulfonylphenyl)indole derivatives: Evaluated for their antimicrobial and anti-inflammatory activities.
Uniqueness
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific chiral structure and the range of reactions it can undergo. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
849831-44-3 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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